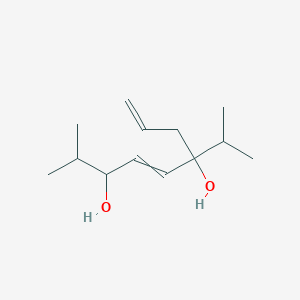
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol is a chemical compound with the molecular formula C15H26O2. It is a type of organic compound that contains both hydroxyl groups and double bonds, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where an alkyl or aryl magnesium halide reacts with a suitable precursor to form the desired compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction with moisture.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that enhance the yield and purity of the compound. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation or dehydrogenation steps in the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds can participate in various chemical reactions, altering the compound’s structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenemethanol: Contains similar hydroxyl and double bond functionalities.
γ-Eudesmol: Shares structural similarities with 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol.
Selinenol: Another compound with comparable chemical properties.
Eigenschaften
CAS-Nummer |
106648-62-8 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-methyl-6-propan-2-ylnona-4,8-diene-3,6-diol |
InChI |
InChI=1S/C13H24O2/c1-6-8-13(15,11(4)5)9-7-12(14)10(2)3/h6-7,9-12,14-15H,1,8H2,2-5H3 |
InChI-Schlüssel |
ZIMVJZYDRQEKEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C=CC(CC=C)(C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
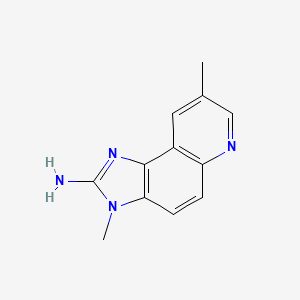
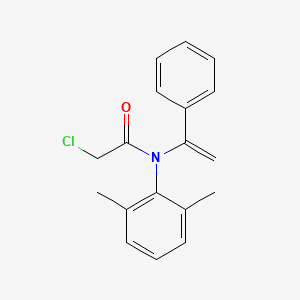

![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
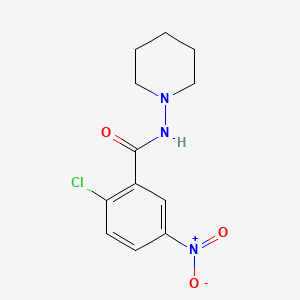
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
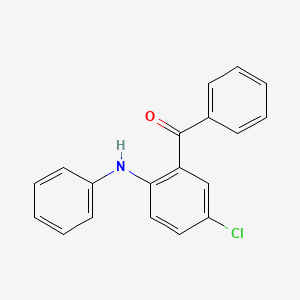
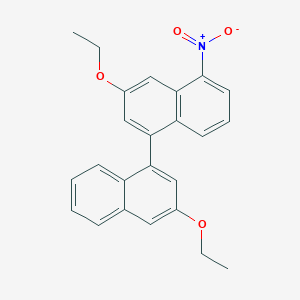

![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)
